![molecular formula C12H20N4O2 B6644642 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of 5,6-diethyl-1,2,4-triazine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methylpropanoic acid to yield the final product. The reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the reaction rates and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazine derivatives with various functional groups attached to the ring.
Applications De Recherche Scientifique
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic properties, including potential use in treating various diseases.
Industry: Utilized in the development of new materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-aryl-2,4-diamino-1,3,5-triazine: Known for its high thermal stability and use in modern chemical research.
2,6-bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine: Used in solvent extraction studies and known for its efficiency in separating trivalent actinides from lanthanides.
Uniqueness
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid is unique due to its specific structure, which combines the triazine ring with a methylamino and methylpropanoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3-[(5,6-diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-5-9-10(6-2)14-15-12(13-9)16(4)7-8(3)11(17)18/h8H,5-7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKZMSFIPVSHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)N(C)CC(C)C(=O)O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
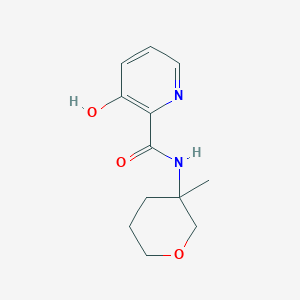
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
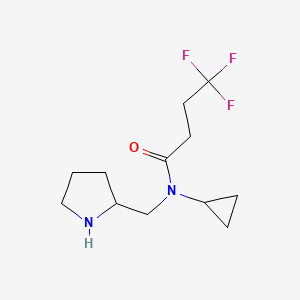
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)
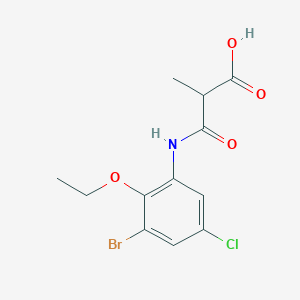
![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)

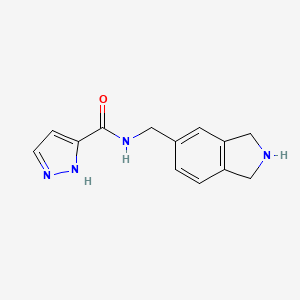
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)
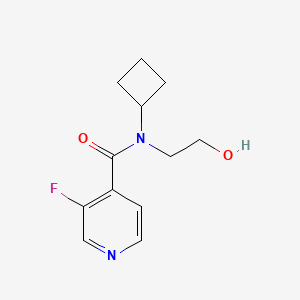
![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
